The compound (2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide, commonly referred to as BAN ORL 24, is a synthetic molecule with notable pharmacological properties. It acts as a potent and selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is part of the opioid receptor family. This compound has garnered attention in research due to its potential therapeutic applications in pain management and neuropsychiatric disorders.
The chemical is cataloged under CAS number 475150-69-7 and is available from various suppliers, including R&D Systems and Biosynth. Its synthesis and characterization have been documented in several scientific publications, highlighting its biological activity and receptor interactions.
BAN ORL 24 falls under the category of opioid receptor antagonists, specifically targeting the NOP receptor. This classification places it within a broader context of compounds that modulate pain pathways and other physiological responses mediated by opioid receptors.
The synthesis of (2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide involves several key steps, typically starting from commercially available precursors. The synthetic route may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the structure and purity.
The molecular structure of BAN ORL 24 features a complex arrangement that includes:
Key molecular data includes:
BAN ORL 24 primarily engages in interactions with the NOP receptor, leading to inhibition of nociceptin-induced signaling pathways. It has been shown to effectively antagonize receptor-mediated effects in both in vitro and in vivo models.
The compound's efficacy can be quantified using assays that measure changes in intracellular calcium levels or GTPγS binding assays, providing insight into its pharmacological profile.
The mechanism of action for BAN ORL 24 involves binding to the NOP receptor, preventing nociceptin from exerting its physiological effects. This blockade can lead to:
Pharmacological studies have reported IC₅₀ values indicating high selectivity for the NOP receptor over other opioid receptors (kappa, mu, delta), underscoring its potential for targeted therapeutic applications without significant side effects associated with traditional opioids.
BAN ORL 24 is characterized by:
Key chemical properties include:
BAN ORL 24 has significant implications in scientific research, particularly in studies focused on:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8